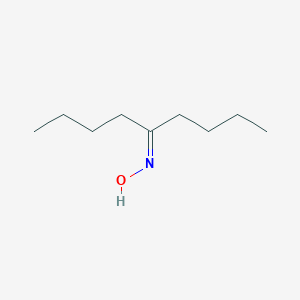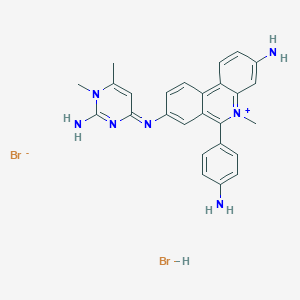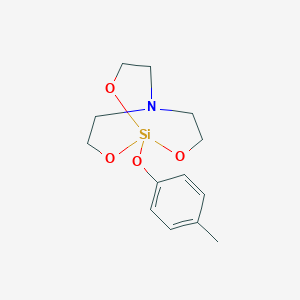
1-(p-methylphenoxy)-silatrane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-methylphenoxy)-silatrane is a specialized organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure. Silatranes have been studied for their diverse applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-methylphenoxy)-silatrane typically involves the reaction of silatrane HSi(OCH2CH2)3N with p-tolyloxy derivatives under specific conditions. The reaction is carried out in the presence of mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br), which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-methylphenoxy)-silatrane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The silicon center in the compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states of silicon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the silicon center.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted silatranes, while oxidation and reduction reactions can produce different silicon-containing compounds.
Aplicaciones Científicas De Investigación
1-(p-methylphenoxy)-silatrane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of other organosilicon compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: Silatranes, including this compound, have been studied for their potential biological activities and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(p-methylphenoxy)-silatrane involves its interaction with various molecular targets. The silicon center can form bonds with different atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of the p-tolyloxy group.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-: This compound has a methyl group instead of the p-tolyloxy group.
Uniqueness
The uniqueness of 1-(p-methylphenoxy)-silatrane lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the p-tolyloxy group can impart different electronic and steric properties compared to other similar compounds, making it suitable for specific reactions and applications.
Propiedades
Número CAS |
13644-08-1 |
|---|---|
Fórmula molecular |
C13H19NO4Si |
Peso molecular |
281.38 g/mol |
Nombre IUPAC |
1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-2-4-13(5-3-12)18-19-15-9-6-14(7-10-16-19)8-11-17-19/h2-5H,6-11H2,1H3 |
Clave InChI |
JSMJJRXGICSIMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
SMILES canónico |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
| 13644-08-1 | |
Sinónimos |
1-(4-Methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



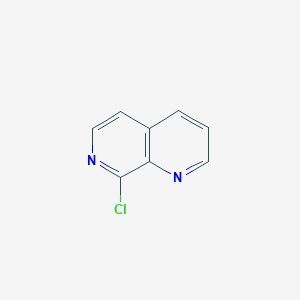

![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)

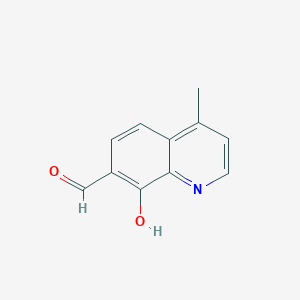

![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
